molecular formula C18H26N2O B4005982 1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]imidazole

1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]imidazole

Cat. No.: B4005982
M. Wt: 286.4 g/mol
InChI Key: VIUFTYUGPVPDOX-UHFFFAOYSA-N
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Description

1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]imidazole is a synthetic organic compound that features an imidazole ring attached to a butyl chain, which is further connected to a phenoxy group substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]imidazole typically involves the following steps:

    Preparation of 2-tert-butyl-5-methylphenol: This intermediate can be synthesized through the alkylation of 2-methylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of 4-(2-tert-butyl-5-methylphenoxy)butyl bromide: The phenol is then reacted with 1,4-dibromobutane under basic conditions to form the corresponding ether.

    Imidazole Formation: The final step involves the reaction of 4-(2-tert-butyl-5-methylphenoxy)butyl bromide with imidazole in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Halogenated phenoxy derivatives.

Scientific Research Applications

1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The phenoxy group can interact with hydrophobic regions of proteins, potentially affecting their function.

Comparison with Similar Compounds

  • 1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]pyrrolidine
  • 1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]piperidine

Comparison: 1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical properties compared to pyrrolidine and piperidine derivatives. The imidazole ring’s ability to coordinate with metal ions and participate in hydrogen bonding makes it particularly valuable in medicinal chemistry and catalysis.

Properties

IUPAC Name

1-[4-(2-tert-butyl-5-methylphenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-15-7-8-16(18(2,3)4)17(13-15)21-12-6-5-10-20-11-9-19-14-20/h7-9,11,13-14H,5-6,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUFTYUGPVPDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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